![molecular formula C19H23N3O2S B2812221 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-09-3](/img/structure/B2812221.png)

2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

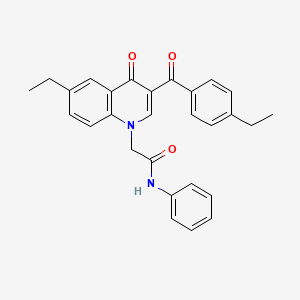

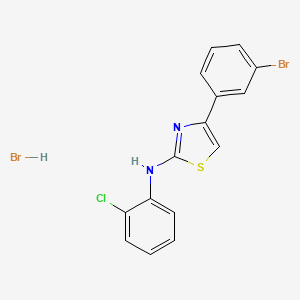

The compound “2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

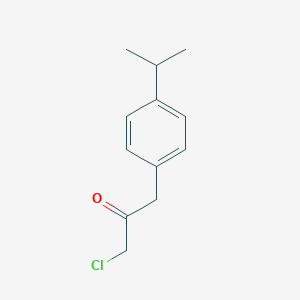

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the imidazo[1,2-a]pyridine ring, the benzenesulfonamide group, and the trimethyl groups. Detailed structural analysis would require advanced techniques such as NMR and mass spectral analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, imidazo[1,2-a]pyridines can undergo various reactions due to the presence of multiple reactive sites in their structure .Scientific Research Applications

Molecular and Supramolecular Structures

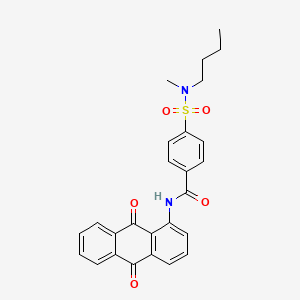

Research on related benzenesulfonamide derivatives has explored their molecular and supramolecular structures, highlighting their potential as ligands for metal coordination. Studies reveal that these compounds can form different hydrogen-bonded arrangements and exhibit varying conformations influenced by their substituents, which affect their supramolecular assemblies and potential for creating complex structures (Jacobs, Chan, & O'Connor, 2013).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. These compounds are structurally characterized and their activity suggests potential for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Coordination Chemistry

Electrochemical synthesis techniques have been used to prepare metal complexes with benzenesulfonamide ligands, demonstrating applications in coordination chemistry. These complexes are analyzed for their crystal and molecular structures, offering insights into the coordination environments of metals and the influence of ligand structures on metal-ligand interactions (Dura´n et al., 1997).

Anticancer Activity

Compounds incorporating sulfonamide moieties have been evaluated for their anticancer activity. Studies on these derivatives include synthesis and assessment against various cancer cell lines, suggesting the potential for developing novel anticancer therapies (Ghorab, El-Gazzar, & Alsaid, 2014).

Enzyme Inhibition

Research into new benzenesulfonamides has also focused on their potential as enzyme inhibitors, particularly for targeting carbonic anhydrase isoforms. This suggests applications in designing inhibitors for therapeutic use against conditions where enzyme activity plays a crucial role (Gul et al., 2016).

Mechanism of Action

Target of Action

The compound 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is part of the imidazo[1,2-a]pyridines class . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Imidazo[1,2-a]pyridines typically interact with their targets by binding to the active site, thereby inhibiting the function of the target . For instance, as CDK inhibitors, they can halt cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For example, inhibition of CDKs can disrupt the cell cycle, affecting pathways related to cell growth and proliferation . As a calcium channel blocker, it can influence pathways related to muscle contraction and neuronal signaling .

Result of Action

The result of the compound’s action depends on its specific targets and the pathways it affects. For example, as a CDK inhibitor, it could potentially halt the growth of cancer cells . As a calcium channel blocker, it could potentially reduce muscle contraction and neuronal signaling .

Future Directions

Biochemical Analysis

Biochemical Properties

2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and calcium channel blockers . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to inhibition of enzyme activity and modulation of protein functions.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence cell proliferation and apoptosis by modulating pathways such as the PI3K/Akt and MAPK/ERK pathways . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active sites of target enzymes, such as CDKs, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid (TCA) cycle . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier (SLC) proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.

properties

IUPAC Name |

2,4,6-trimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-13-10-15(3)18(16(4)11-13)25(23,24)20-8-7-17-12-22-9-5-6-14(2)19(22)21-17/h5-6,9-12,20H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJBKIUSJJJFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2812141.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)